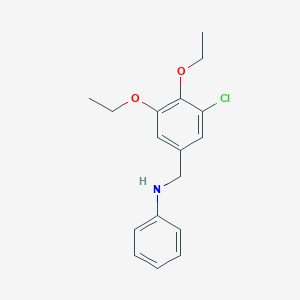
N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyl group substituted with chlorine and diethoxy groups, attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine typically involves the reaction of 3-chloro-4,5-diethoxybenzyl chloride with aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as ethanol or toluene, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine or diethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 3-chloroaniline
- 4-chloroaniline
- 2,4-dichloroaniline
- 2,5-dichloroaniline
Comparison: N-(3-chloro-4,5-diethoxybenzyl)-N-phenylamine is unique due to the presence of both chlorine and diethoxy groups on the benzyl ring, which can influence its reactivity and biological activity. Compared to other chloroaniline derivatives, the additional diethoxy groups may enhance its solubility and alter its interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C17H20ClNO2 |
|---|---|
Molekulargewicht |
305.8g/mol |
IUPAC-Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H20ClNO2/c1-3-20-16-11-13(10-15(18)17(16)21-4-2)12-19-14-8-6-5-7-9-14/h5-11,19H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
KZZCSFLYDLPASN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=CC=C2)Cl)OCC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=CC=C2)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B425372.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylaniline](/img/structure/B425376.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B425378.png)
![N-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzyl}-4-phenoxyaniline](/img/structure/B425379.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B425381.png)
![[3-Bromo-4-(2-propynyloxy)phenyl]methanol](/img/structure/B425383.png)
![2-[2,4-dimethoxy(phenylsulfonyl)anilino]-N-propylacetamide](/img/structure/B425384.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone](/img/structure/B425385.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-4-phenoxyaniline](/img/structure/B425386.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B425387.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B425388.png)
![N-{3,5-dibromo-2-[(4-bromobenzyl)oxy]benzyl}-N-(4-phenoxyphenyl)amine](/img/structure/B425393.png)
